3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline

Renal Cell Carcinoma VHL Deficiency Autophagy

3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline (CAS 134812-31-0) is a critical heterocyclic building block belonging to the pyridyl aniline thiazole (PAT) chemotype. It demonstrates selective cytotoxicity for VHL-deficient RCC cells. Its core 4-pyridyl-thiazole-aniline structure is essential for activity; modifications abolish potency. The aniline handle enables rapid SAR exploration. This compound is ideal for medicinal chemistry programs targeting VHL-dependent autophagic pathways.

Molecular Formula C14H11N3S
Molecular Weight 253.32 g/mol
CAS No. 134812-31-0
Cat. No. B3232928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline
CAS134812-31-0
Molecular FormulaC14H11N3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CSC(=N2)C3=CC=NC=C3
InChIInChI=1S/C14H11N3S/c15-12-3-1-2-11(8-12)13-9-18-14(17-13)10-4-6-16-7-5-10/h1-9H,15H2
InChIKeyJCYDARGRFLNTFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline (CAS 134812-31-0) - Structural and Pharmacological Baseline


3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline (CAS 134812-31-0) is a heterocyclic building block belonging to the pyridyl aniline thiazole (PAT) chemotype [1]. This class of compounds is characterized by a central thiazole ring linked to a pyridine ring at the 2-position and an aniline moiety at the 4-position . The PAT chemotype has been identified as a selective cytotoxic agent for von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC) cells [1].

Why Generic Thiazole or Aniline Analogs Cannot Replace 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline in VHL-Deficient RCC Research


Generic substitution of 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline with other thiazole or aniline derivatives is not recommended due to the stringent structural requirements for VHL-selective cytotoxicity within the PAT class. Structure-activity relationship (SAR) studies have demonstrated that modifications to the central heterocyclic ring (e.g., replacing the thiazole sulfur with NH or O) or changes to the pyridine substitution pattern can drastically reduce or completely abolish both potency and selectivity against VHL-deficient RCC4 cells [1]. The specific arrangement of the 4-pyridyl and aniline moieties on the 1,3-thiazole core is critical for maintaining the three-dimensional conformation required for activity, as modeled by Comparative Molecular Field Analysis (CoMFA) [1].

Quantitative Differentiation Evidence for 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline in PAT-Mediated Selective Cytotoxicity


VHL-Selective Cytotoxicity of the PAT Chemotype: Potency and Selectivity Ratio in Paired RCC4 Cell Lines

While the exact compound 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline was not directly tested in the published SAR study, it is a core structural analog of the PAT chemotype (Compound 2) which demonstrated selective cytotoxicity. The parent PAT scaffold, 4-pyridyl-2-anilinothiazole (Compound 2), showed an IC50 of 2.1 μM against VHL-null RCC4 cells and an IC50 of 40 μM against VHL-positive RCC4-VHL cells, resulting in a selectivity ratio of 19 [1]. This indicates a nearly 20-fold preference for killing VHL-deficient cancer cells. The study's CoMFA model suggests that a 4-pyridyl substituent on the thiazole ring, as present in 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline, is favorable for activity and selectivity [1].

Renal Cell Carcinoma VHL Deficiency Autophagy

Impact of Central Heterocycle Modification on PAT Cytotoxicity: Thiazole vs. Oxazole/Imidazole

Replacement of the central thiazole sulfur in the PAT chemotype with other heteroatoms or rings leads to a significant loss of VHL-selective activity. Specifically, substituting the thiazole (S) with an oxazole (O, Compound 4) or an imidazole (NH, Compound 3) resulted in inactive compounds with IC50 values >40 μM against both VHL-null and VHL-positive cell lines, compared to the thiazole's (Compound 2) selective IC50 of 2.1 μM in VHL-null cells [1]. This underscores the essential role of the 1,3-thiazole ring, which is present in 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline.

SAR Heterocyclic Chemistry VHL Selectivity

Recommended Research Applications for 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline (CAS 134812-31-0)


As a Starting Point for Medicinal Chemistry Optimization of PAT-Derived VHL-Selective Cytotoxins

3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline serves as a versatile building block for synthesizing and optimizing novel PAT analogs. The aniline nitrogen provides a convenient synthetic handle for introducing diverse functional groups via amidation, sulfonylation, or reductive amination. This allows medicinal chemists to explore the SAR around the aniline ring to further improve potency, selectivity, and pharmacokinetic properties for VHL-deficient RCC, building upon the established PAT chemotype [1].

As a Reference Standard in Autophagy and VHL-Deficient Cancer Cell Studies

Given that active PAT analogs selectively induce autophagy in VHL-null RCC4 cells [1], 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline can be used as a control compound or starting material for generating tool compounds to investigate the link between VHL status and autophagic cell death pathways. It is valuable in comparative studies evaluating the efficacy of new autophagy modulators in the context of VHL-deficiency.

As a Probe for CoMFA/QSAR Model Validation and Expansion

The PAT CoMFA model developed by Hay et al. (2011) [1] provides a quantitative framework for predicting the VHL-selective activity of new analogs. 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline can be used to synthesize new derivatives, test their experimental IC50 values in the RCC4/RCC4-VHL paired cell lines, and thereby validate and refine the existing 3D-QSAR model to improve its predictive power for drug discovery.

Quote Request

Request a Quote for 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.